![molecular formula C5H6ClF3O2S B13592588 [2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is a versatile chemical compound used in various scientific research fields. Its unique properties make it valuable for synthesizing pharmaceuticals and agrochemicals, and studying enzyme mechanisms.
Méthodes De Préparation
The synthesis of [2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride involves several steps. One common method includes the trifluoromethylation of cyclopropyl intermediates followed by sulfonylation. The reaction conditions typically involve the use of radical initiators and specific catalysts to ensure high yield and purity . Industrial production methods often employ large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste .
Analyse Des Réactions Chimiques
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Radical Reactions: The trifluoromethyl group plays a crucial role in radical reactions, making it a valuable intermediate in organic synthesis.
Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is valuable for studying enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of [2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The sulfonyl chloride group acts as a leaving group, facilitating substitution reactions. These interactions enable the compound to modify biological molecules and pathways, making it useful in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
Triflamides (CF3SO2NHR): Known for their high NH-acidity and catalytic activity.
Triflimides (CF3SO2)2NH: Used as strong NH-acids and catalysts in various organic reactions.
These compounds share some similarities in their chemical properties but differ in their specific applications and reactivity.
Propriétés
Formule moléculaire |
C5H6ClF3O2S |
|---|---|
Poids moléculaire |
222.61 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride |
InChI |
InChI=1S/C5H6ClF3O2S/c6-12(10,11)2-3-1-4(3)5(7,8)9/h3-4H,1-2H2 |
Clé InChI |
CNAMKVHLKIFOPA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(F)(F)F)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


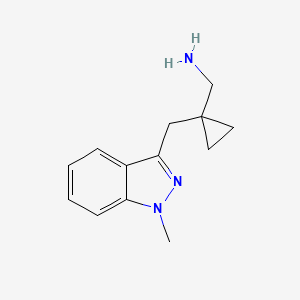


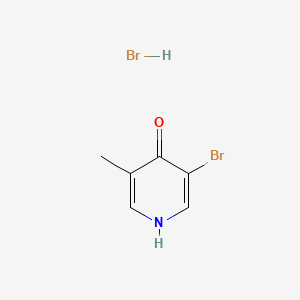
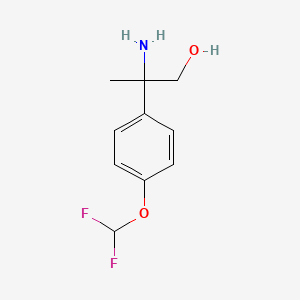

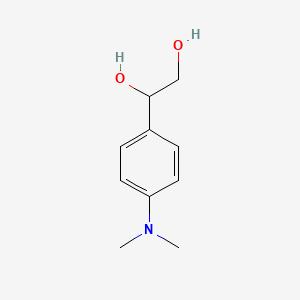
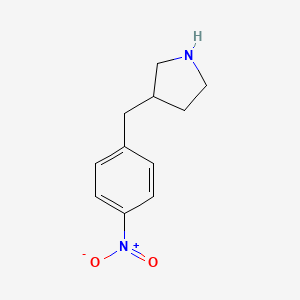
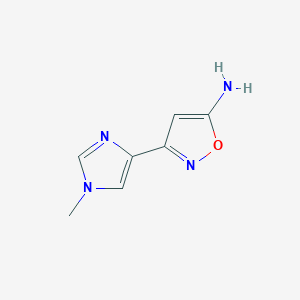
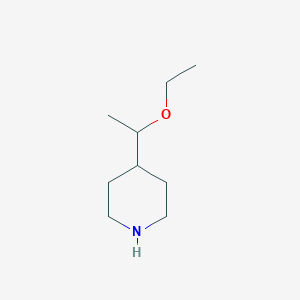
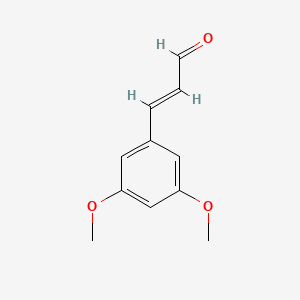
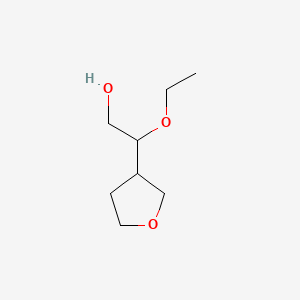
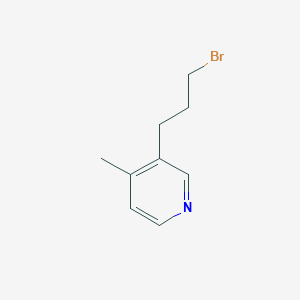
![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
